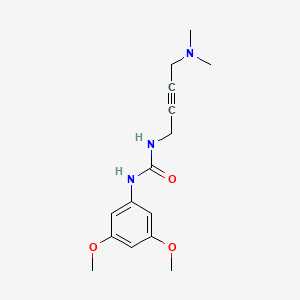

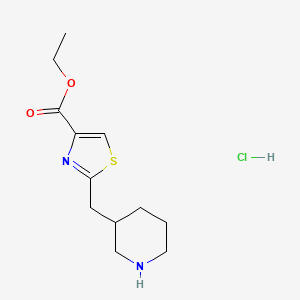

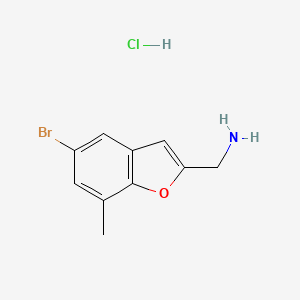

![molecular formula C20H16N2OS B2664438 (Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one CAS No. 71742-54-6](/img/structure/B2664438.png)

(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one, also known as DNT, is a synthetic organic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. DNT belongs to the class of naphthoquinone derivatives, which are known for their diverse biological activities, including antitumor, antibacterial, antifungal, and antiviral properties.

Scientific Research Applications

Fluorescent Imaging of Zinc Distribution

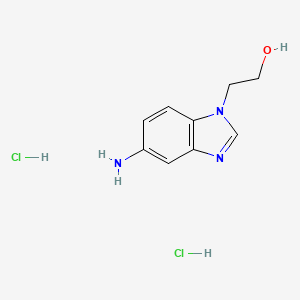

One notable application of compounds related to (Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one is in the field of fluorescent imaging for biological studies. A 2-(N,N-Dimethylamino)naphthalene-based probe was developed to exhibit significant fluorescence enhancement upon the addition of Zn(2+), but not with other metal ions. This property has enabled high-resolution fluorescence imaging of zinc ions in biological samples, such as HeLa cells and Arabidopsis, highlighting the compound's potential in bioimaging applications (Ji Ha Lee et al., 2015).

Organic Synthesis and Chemical Reactivity

Another research direction involves exploring the basicity and reactivity of related compounds in organic synthesis. For example, the unexpected basicity of a hexacoordinate silicon compound, which includes a (dimethylamino)methylphenyl moiety, demonstrates novel chemical reactivity patterns. This compound exhibited higher basicity than known proton sponges, indicating its utility in synthetic chemistry for facilitating unique reaction pathways (C. Chuit et al., 1996).

Material Science and Surface Chemistry

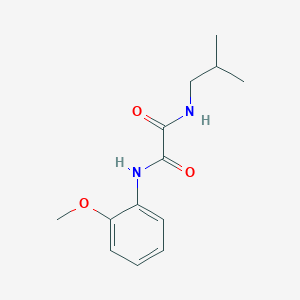

In the realm of material science and surface chemistry, compounds with similar structural motifs have been investigated for their adsorption and inhibition effects on metal surfaces. Novel anil compounds have been synthesized and characterized, showing promising results as corrosion inhibitors for mild steel in acidic solutions. These findings suggest potential applications in protecting metal surfaces, which is crucial in industrial processes and infrastructure maintenance (H. M. El-Lateef et al., 2015).

Molecular Electronics and Sensor Design

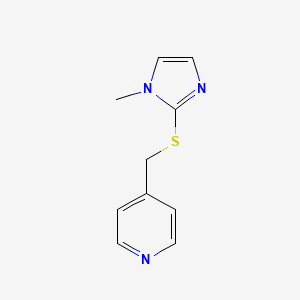

Research in molecular electronics and sensor design has also benefited from the unique electronic properties of naphthalene and thiophene derivatives. A naphthalene-thiophene hybrid molecule was developed as a fluorescent AND logic gate, with Zn2+ and OAc- ions as inputs. This innovative approach to molecular logic gates could pave the way for advanced developments in molecular electronics and sensing technologies (Debasis Karak et al., 2013).

properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]iminobenzo[e][1]benzothiol-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2OS/c1-22(2)15-10-8-14(9-11-15)21-20-19(23)18-16-6-4-3-5-13(16)7-12-17(18)24-20/h3-12H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNCBHTMGCKZVOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=C2C(=O)C3=C(S2)C=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-((4-(dimethylamino)phenyl)imino)naphtho[2,1-b]thiophen-1(2H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(Difluoromethyl)-5-methylpyridin-3-yl]-4,4-difluoro-3,3-dimethylisoquinoline](/img/structure/B2664356.png)

![8-fluoro-1-(4-methoxyphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2664365.png)

![Methyl 2-(isobutylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2664372.png)

![(E)-N-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethyl]-2-(3,4-dimethoxyphenyl)ethenesulfonamide](/img/structure/B2664376.png)